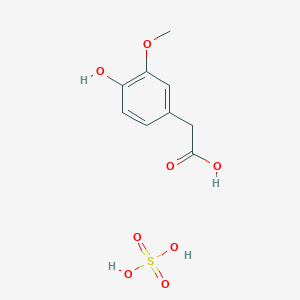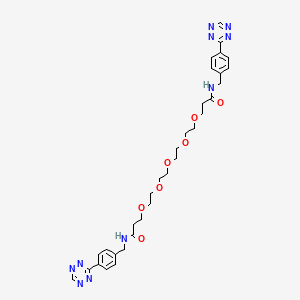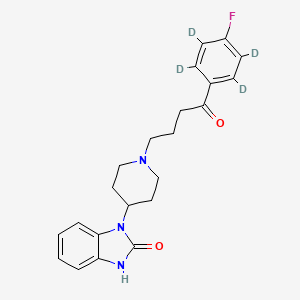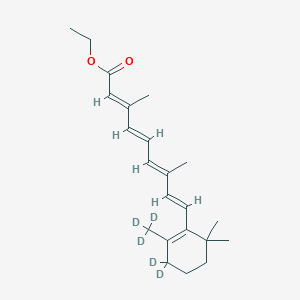
all-trans-Retinoic Acid-d5 Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
All-trans-Retinoic Acid-d5 Ethyl Ester: is a deuterated form of all-trans-retinoic acid, where five hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of all-trans-retinoic acid . All-trans-retinoic acid is a metabolite of vitamin A and plays a crucial role in regulating gene expression by activating retinoic acid receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinoic Acid-d5 Ethyl Ester typically involves the esterification of all-trans-retinoic acid-d5 with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: All-trans-Retinoic Acid-d5 Ethyl Ester can undergo oxidation to form all-trans-retinoic acid-d5.
Reduction: The compound can be reduced to its corresponding alcohol form.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: All-trans-retinoic acid-d5.
Reduction: All-trans-retinol-d5.
Substitution: Various substituted retinoic acid derivatives.
Aplicaciones Científicas De Investigación
All-trans-Retinoic Acid-d5 Ethyl Ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Quantification of Retinoic Acid: Used as an internal standard in mass spectrometry for accurate quantification of all-trans-retinoic acid levels in biological samples.
Cancer Research: Studied for its role in regulating gene expression and its potential therapeutic effects in cancer treatment.
Pharmacology: Used to study the pharmacokinetics and metabolism of retinoic acid derivatives.
Mecanismo De Acción
All-trans-Retinoic Acid-d5 Ethyl Ester exerts its effects by activating retinoic acid receptors (RARs) in the cell nucleus . These receptors then bind to specific DNA sequences, regulating the transcription of genes involved in cell differentiation, proliferation, and apoptosis . The molecular targets include RARα, RARβ, and RARγ, with varying affinities .
Comparación Con Compuestos Similares
All-trans-Retinoic Acid: The non-deuterated form of the compound.
13-cis-Retinoic Acid: An isomer of retinoic acid with different biological activities.
9-cis-Retinoic Acid: Another isomer with distinct receptor binding properties.
Uniqueness: All-trans-Retinoic Acid-d5 Ethyl Ester is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated forms in complex biological matrices .
Propiedades
Fórmula molecular |
C22H32O2 |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
ethyl (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16+/i4D3,12D2 |
Clave InChI |
ZELWYCSDHIFMOP-LJQJTMCLSA-N |
SMILES isomérico |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)(C)C)[2H] |
SMILES canónico |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


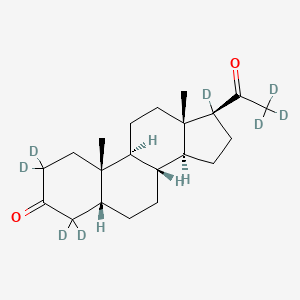
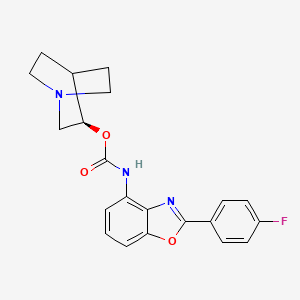
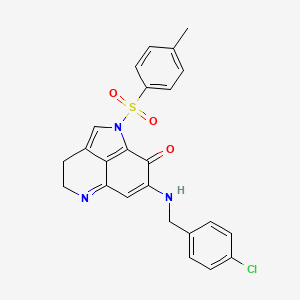
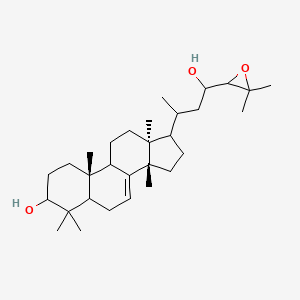
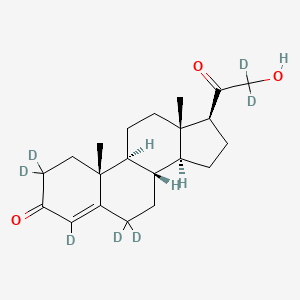
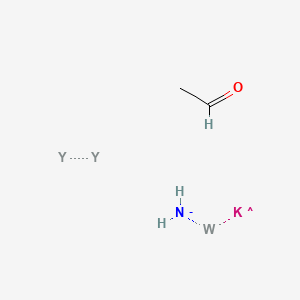
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
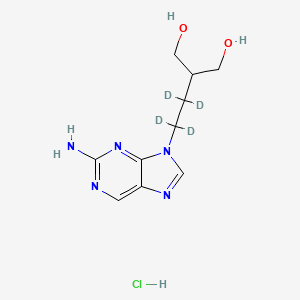
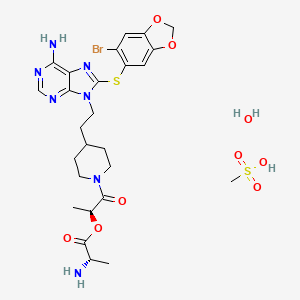
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
